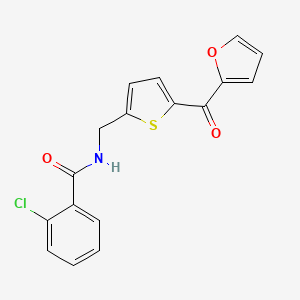
2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a 2-chloro group and a complex side chain containing furan and thiophene rings
Wirkmechanismus
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be proteins, enzymes, or other molecules that the compound binds to, resulting in a change in their function. The compound might inhibit or enhance the function of its targets, leading to changes in biochemical pathways and cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The action of the compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its interaction with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps:
-
Formation of the Furan-2-carbonyl Intermediate: : This step involves the acylation of furan to introduce the carbonyl group. Common reagents include acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Synthesis of the Thiophene Derivative: : The thiophene ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
-
Coupling of Furan and Thiophene Units: : The furan-2-carbonyl group is then coupled with the thiophene ring through a Friedel-Crafts acylation reaction, using reagents like aluminum chloride.
-
Formation of the Benzamide Core: : The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or sulfoxides.
-
Reduction: : The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The 2-chloro group on the benzamide core can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Epoxides, sulfoxides.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry: : This compound can be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties. The presence of both furan and thiophene rings, along with the benzamide core, makes it a candidate for drug development.
-
Materials Science: : The compound’s unique structure could be useful in the development of organic semiconductors or as a building block for more complex molecular architectures in materials science.
-
Chemical Biology: : It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(thiophen-2-ylmethyl)benzamide: Lacks the furan ring, potentially altering its biological activity and chemical properties.
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide: Lacks the 2-chloro substitution, which could affect its reactivity and binding properties.
Uniqueness
2-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the combination of its structural features, which include a benzamide core, a 2-chloro substituent, and both furan and thiophene rings. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAZOPCEOSOHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2602839.png)
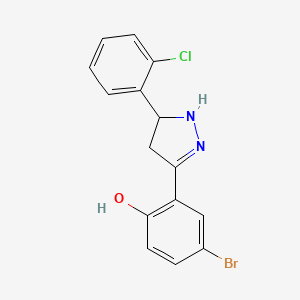
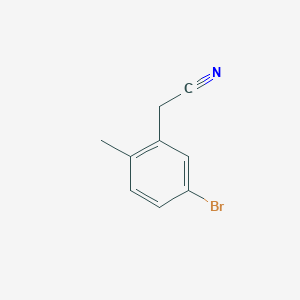
![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2602844.png)
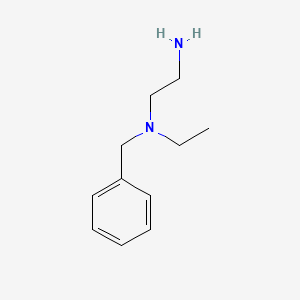
![1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea](/img/structure/B2602849.png)
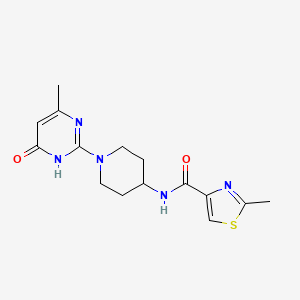
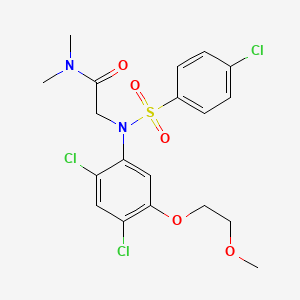
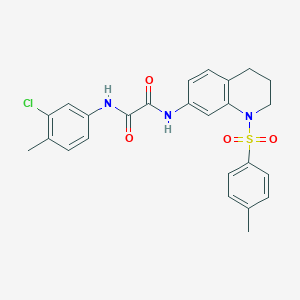
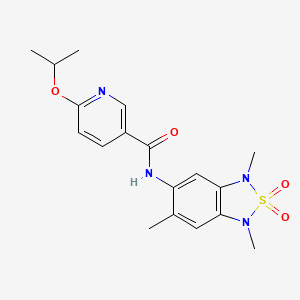
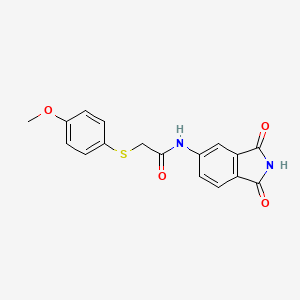
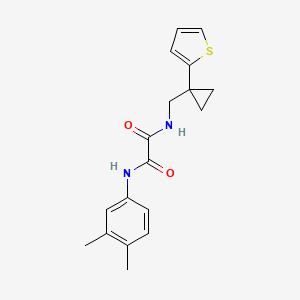
![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)
